Home > Products > Screening Compounds P77280 > Bromodomain inhibitor-12
Bromodomain inhibitor-12 -

Bromodomain inhibitor-12

Catalog Number: EVT-12506492
CAS Number:
Molecular Formula: C28H38N4O5
Molecular Weight: 510.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bromodomain inhibitor-12 is a compound that targets bromodomain and extraterminal (BET) proteins, which are critical in the regulation of gene expression and have been implicated in various cancers. BET proteins, including BRD2, BRD3, BRD4, and BRDT, recognize acetylated lysine residues on histones, thereby influencing transcriptional activation. The inhibition of these proteins can disrupt oncogenic pathways and provide therapeutic avenues for cancer treatment. Bromodomain inhibitor-12 is part of a broader class of small-molecule inhibitors designed to selectively target these proteins.

Source and Classification

Bromodomain inhibitor-12 is classified as a small-molecule inhibitor within the category of bromodomain inhibitors. It was developed through structure-based design strategies that focus on the interaction between the inhibitor and the bromodomains of BET proteins. The compound is synthesized using methods that allow for high selectivity and potency against the BET family, making it a promising candidate for further biological evaluation.

Synthesis Analysis

Methods and Technical Details

The synthesis of bromodomain inhibitor-12 involves a multi-step process that typically includes:

  1. Initial Reaction: A Hantzsch dihydropyridine three-component cyclization is employed to form the core structure of the compound.
  2. Optimization: Structure-activity relationship studies guide modifications to enhance potency and selectivity for BET bromodomains.
  3. Characterization: The synthesized compound undergoes characterization through techniques such as X-ray crystallography to confirm binding interactions with BRD4.

This synthetic route emphasizes efficiency and the use of less toxic reagents, aligning with modern green chemistry principles while ensuring high yield and purity of the final product.

Molecular Structure Analysis

Structure and Data

Bromodomain inhibitor-12 features a complex molecular structure characterized by specific functional groups that facilitate its binding to acetylated lysine residues. Key structural components include:

  • Dihydropyridopyrimidine Core: This scaffold is crucial for its interaction with bromodomains.
  • Substituents: Variations in substituents on the core structure are designed to optimize binding affinity and selectivity.

The molecular weight, solubility, and other physicochemical properties are critical for its bioavailability and efficacy in cellular environments.

Chemical Reactions Analysis

Reactions and Technical Details

Bromodomain inhibitor-12 engages in specific chemical interactions with the bromodomains of BET proteins. These interactions typically involve:

  • Hydrogen Bonding: The compound forms hydrogen bonds with conserved amino acid residues within the binding pocket of bromodomains.
  • Hydrophobic Interactions: Non-polar regions of the compound interact with hydrophobic areas in the protein structure, enhancing binding stability.

These reactions are crucial for inhibiting the function of BET proteins, thereby blocking their role in transcriptional activation associated with cancer progression.

Mechanism of Action

Process and Data

The mechanism by which bromodomain inhibitor-12 exerts its effects involves:

  1. Binding to Bromodomains: The compound selectively binds to the acetyl-lysine recognition sites on BET proteins, preventing their interaction with acetylated histones.
  2. Disruption of Transcriptional Activation: By inhibiting BET proteins like BRD4, the compound effectively disrupts oncogenic transcription programs linked to various cancers.

Data from cellular assays demonstrate that bromodomain inhibitor-12 can downregulate key oncogenes such as MYC, underscoring its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bromodomain inhibitor-12 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300–400 g/mol (exact value depends on specific substituents).
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited aqueous solubility.
  • Stability: Shows stability under physiological conditions but may require specific storage conditions to maintain integrity.

These properties are essential for determining its formulation as a therapeutic agent.

Applications

Scientific Uses

Bromodomain inhibitor-12 has several significant applications in scientific research:

  1. Cancer Research: It serves as a tool compound to study the role of BET proteins in oncogenesis and transcriptional regulation.
  2. Drug Development: The compound's selective inhibition profile makes it a candidate for further development into therapeutics targeting cancers driven by aberrant BET protein activity.
  3. Biochemical Assays: It can be used in assays to elucidate the mechanisms of action of bromodomains in cellular contexts.

Properties

Product Name

Bromodomain inhibitor-12

IUPAC Name

propan-2-yl (2S,3R)-2-[[2-(1,5-dimethyl-6-oxopyridin-3-yl)-1-(oxan-4-ylmethyl)benzimidazol-5-yl]methylamino]-3-hydroxybutanoate

Molecular Formula

C28H38N4O5

Molecular Weight

510.6 g/mol

InChI

InChI=1S/C28H38N4O5/c1-17(2)37-28(35)25(19(4)33)29-14-21-6-7-24-23(13-21)30-26(22-12-18(3)27(34)31(5)16-22)32(24)15-20-8-10-36-11-9-20/h6-7,12-13,16-17,19-20,25,29,33H,8-11,14-15H2,1-5H3/t19-,25+/m1/s1

InChI Key

IKOVXILCHUDKDH-CLOONOSVSA-N

Canonical SMILES

CC1=CC(=CN(C1=O)C)C2=NC3=C(N2CC4CCOCC4)C=CC(=C3)CNC(C(C)O)C(=O)OC(C)C

Isomeric SMILES

CC1=CC(=CN(C1=O)C)C2=NC3=C(N2CC4CCOCC4)C=CC(=C3)CN[C@@H]([C@@H](C)O)C(=O)OC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.